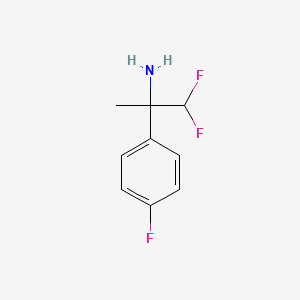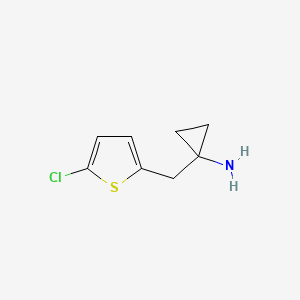
1-(2-Methyl-4-ethoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-4-ethoxyphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2-methyl-4-ethoxyphenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-4-ethoxyphenyl)piperazine typically involves the reaction of 2-methyl-4-ethoxyaniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methyl-4-ethoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives with different functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
1-(2-Methyl-4-ethoxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Piperazine derivatives are explored for their potential therapeutic effects, including their use as anthelmintic agents and in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-4-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity.
Pathways Involved: By modulating receptor activity, the compound can affect various signaling pathways, leading to changes in cellular responses and physiological effects.
Comparaison Avec Des Composés Similaires
1-(2-Methyl-4-ethoxyphenyl)piperazine can be compared with other similar piperazine derivatives:
Similar Compounds: 1-(2-Methoxyphenyl)piperazine, 1-(2-Chlorophenyl)piperazine, and 1-(2-Methylphenyl)piperazine.
Uniqueness: The presence of the 4-ethoxy group in this compound distinguishes it from other derivatives, potentially leading to unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-(4-ethoxy-2-methylphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O/c1-3-16-12-4-5-13(11(2)10-12)15-8-6-14-7-9-15/h4-5,10,14H,3,6-9H2,1-2H3 |
Clé InChI |
DRWAHAXPWKKZEO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)N2CCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


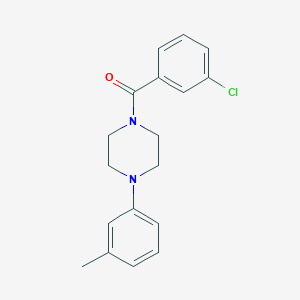
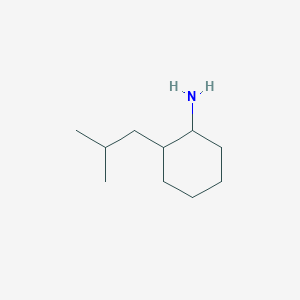


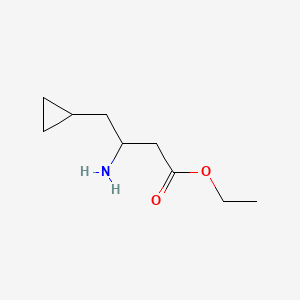

amine](/img/structure/B13527326.png)
